Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a unique structure that combines a cyclopropyl group with an imidazo[1,2-a]pyrazine core, making it an interesting subject for research in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multi-step reactions. One common method includes:
Cyclization: Starting from a suitable precursor, cyclization reactions are employed to form the imidazo[1,2-a]pyrazine core.
Functionalization: Introduction of the cyclopropyl group and esterification to form the ethyl ester derivative.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the nitrogen atoms in the heterocyclic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Contains additional functional groups and different substitution patterns.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 2059926-90-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or proteins essential for the survival of pathogens and cancer cells. The compound's unique structure allows it to effectively bind to these targets, disrupting their normal functions and leading to cellular apoptosis or death of the pathogen .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : They promote pro-apoptotic signals while downregulating anti-apoptotic proteins like Bcl-2 .
A study demonstrated that derivatives of imidazo-pyrazines had IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This compound has been evaluated against various pathogens and displayed effective inhibitory concentrations .
Study on Anticancer Properties
In a recent study published in Molecules, researchers synthesized a series of imidazo-pyrazine derivatives and assessed their anticancer activities. This compound was among the most potent compounds tested against prostate cancer xenografts in mice. The results indicated a significant reduction in tumor volume compared to controls .
Cytotoxicity Evaluation
Another study focused on evaluating the cytotoxicity of imidazo-pyrazine derivatives in vitro. The findings revealed that this compound exhibited an IC50 value as low as 10 µM against certain cancer cell lines (e.g., PC3 prostate cancer cells), demonstrating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (µM) | Activity |
---|---|---|---|
This compound | Structure | 10 | Anticancer |
Ethyl 5H,6H-imidazo[1,2-a]pyrimidine-3-carboxylate | - | 15 | Antimicrobial |
2-Ethyl-6-chloro imidazo[1,2-a]pyridine | - | 20 | Anticancer |
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)11-10(8-3-4-8)14-9-7-13-5-6-15(9)11/h8,13H,2-7H2,1H3 |
InChI Key |
MFJAUZSLMHXILL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCNC2)C3CC3 |
Origin of Product |
United States |
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